![molecular formula C18H18N4OS B5816921 N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide, also known as IBRUTINIB, is a small molecule inhibitor that targets B-cell receptor signaling pathways. It is used to treat various types of cancers, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenstrom's macroglobulinemia.
作用機序
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide works by irreversibly binding to the BTK enzyme, which is a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system. By inhibiting BTK, N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide prevents the activation of downstream signaling pathways, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide has been shown to inhibit platelet aggregation, which may be beneficial in preventing thrombosis. N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide has also been shown to modulate the immune system, which may be beneficial in treating autoimmune diseases.
実験室実験の利点と制限
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize, and it has been extensively studied for its anti-cancer properties. However, there are also some limitations to using N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide in lab experiments. It is a highly specific inhibitor that only targets BTK, which may limit its usefulness in studying other signaling pathways. Additionally, N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide has been shown to have off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for research on N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide. One area of research is to investigate the potential use of N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide in combination with other anti-cancer therapies. Another area of research is to investigate the potential use of N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide in treating autoimmune diseases. Additionally, there is ongoing research to develop more potent and selective inhibitors of BTK, which may have improved efficacy and fewer off-target effects.
合成法
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide is synthesized through a multistep process that involves the reaction of 2-aminopyrazine with 2-bromo-4-isobutylthiazole, followed by the reaction with 2-cyanophenylboronic acid. The resulting compound is then subjected to various purification steps to obtain pure N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide.
科学的研究の応用
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancers, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenstrom's macroglobulinemia. N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide works by inhibiting the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling pathways. By inhibiting BTK, N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide prevents the proliferation and survival of cancer cells.
特性
IUPAC Name |
N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12(2)9-13-3-5-14(6-4-13)16-11-24-18(21-16)22-17(23)15-10-19-7-8-20-15/h3-8,10-12H,9H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYWVBFHMCCSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

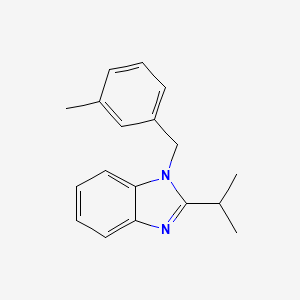
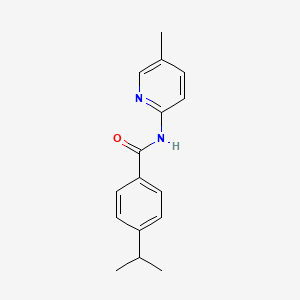
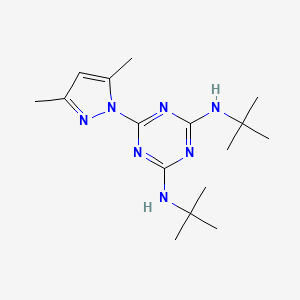
![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
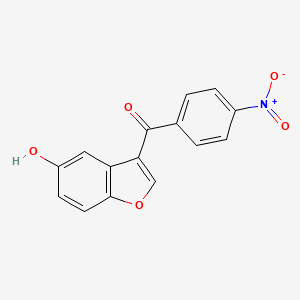
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
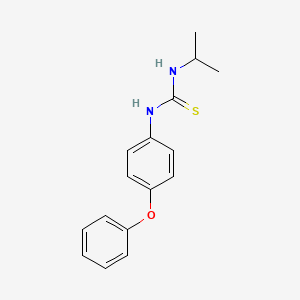
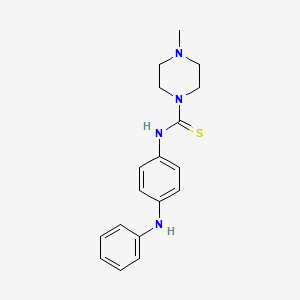
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
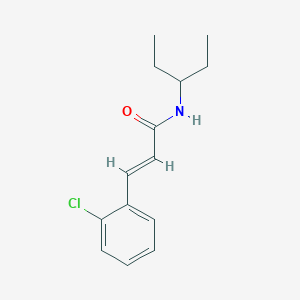
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
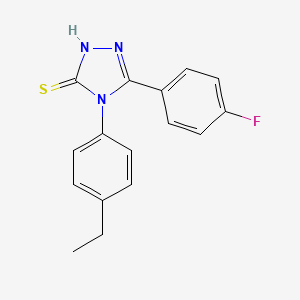
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
